Methylphosphine

Descripción

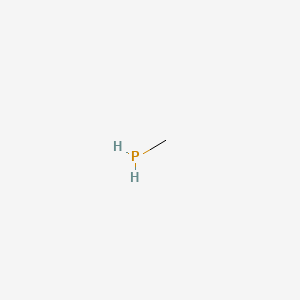

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5P/c1-2/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWKFRBJGLMMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208029 | |

| Record name | Methylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.024 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-54-4 | |

| Record name | Phosphine, methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methylphosphine and Its Derivatives

Precursor Chemistry and Organophosphorus Compound Synthesis Pathways

The foundation of methylphosphine chemistry lies in the strategic synthesis of organophosphorus compounds from fundamental precursors. Modern approaches increasingly focus on atom economy and the avoidance of hazardous reagents, shifting from traditional multi-step procedures to more direct synthetic routes.

Hydrophosphination Reactions with this compound

Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond, is a highly atom-efficient method for forming P-C bonds. beilstein-journals.orgnih.govbeilstein-journals.org This reaction can be initiated thermally, by radical initiators, or through acid or base catalysis. beilstein-journals.orgwikipedia.org Base-catalyzed hydrophosphination is common for adding phosphines to Michael acceptors. wikipedia.org For instance, primary phosphine-borane complexes (RPH₂·BH₃) can react with activated alkenes like methyl acrylate (B77674) to yield either mono- or bis-adducts in a controllable manner. researchgate.net

Metal-catalyzed hydrophosphination has also gained significant traction, offering high levels of control and efficiency. For example, palladium catalysts have been used in the hydrophosphination of terminal alkynes with phosphine-borane complexes. beilstein-journals.org

Table 1: Examples of Hydrophosphination Reactions

| Phosphine (B1218219) Source | Unsaturated Substrate | Catalyst/Initiator | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| PH₃ | Acrylonitrile (CH₂=CHCN) | Base | Tris(cyanoethyl)phosphine | Demonstrates base-catalyzed addition to Michael acceptors. | wikipedia.org |

| PH₃ | 1-Butene | AIBN (Radical Initiator) | Tributylphosphine | Illustrates radical-initiated anti-Markovnikov addition. | wikipedia.org |

| Secondary Phosphine-Boranes | Enones | None (Thermal) | γ-Ketophosphine-boranes | Reaction proceeds without a catalyst upon simple heating. | researchgate.net |

| (S)-(tert-Butyl)this compound borane (B79455) | 1,2-Dibromoethane / Alkynyl lithium reagent | n-BuLi | P-chiral alkynylphosphine boranes | Proceeds with excellent stereospecificity via inversion of configuration. | beilstein-journals.orgnih.gov |

Direct Functionalization Strategies from Elemental Phosphorus Allotropes

Traditional organophosphorus synthesis relies on a multi-step process starting with the energy-intensive reduction of phosphate (B84403) rock to white phosphorus (P₄), followed by oxidation to hazardous intermediates like phosphorus trichloride (B1173362) (PCl₃). ethz.chrsc.orgeuropa.eu To circumvent this inefficient and hazardous pathway, significant research has focused on the direct functionalization of elemental phosphorus (both white and red allotropes). ethz.ch

These direct methods aim to form P-C bonds in a single step, representing a more sustainable and economical approach. researchgate.net Strategies include transition-metal-mediated activation, photochemical methods, and reactions with potent nucleophiles or radicals. ethz.chresearchgate.net For example, the reaction of white phosphorus (P₄) with biphenyl (B1667301) dilithio reagents can efficiently produce phosphafluorenyl lithiums, which are versatile intermediates for various organophosphorus compounds. researchgate.net Another notable advancement is the reaction of P₄ with aluminacyclopentadiene ate-complexes, which selectively yields cyclotetraphosphanes through the formation of four new P-C bonds. acs.org These cyclotetraphosphanes can be further functionalized, for instance, through methylation with iodomethane. acs.org

Stereoselective Synthesis of Chiral this compound Derivatives

Chiral phosphines are paramount as ligands in asymmetric catalysis. jst.go.jp The development of methods to synthesize P-chirogenic phosphines, where the phosphorus atom itself is the stereocenter, is a key area of research.

Asymmetric Lithiation and Trapping Strategies

A powerful strategy for creating P-stereogenic centers is the asymmetric deprotonation (lithiation) of a prochiral phosphine derivative, often mediated by a chiral ligand, followed by trapping with an electrophile. whiterose.ac.uk The complex of an organolithium reagent (e.g., n-butyllithium) with the chiral diamine (-)-sparteine (B7772259) is frequently employed for this purpose. whiterose.ac.uknih.gov

Systematic studies on the asymmetric deprotonation of dimethyl-substituted phosphine sulfides have shown that using n-BuLi/(-)-sparteine under kinetic control conditions (-78 °C) can lead to trapped products with good enantiomeric ratios (e.g., ~88:12 er). nih.govresearchgate.net Interestingly, by allowing the lithiated intermediate to equilibrate at a higher temperature (0 °C), a dynamic thermodynamic resolution can be achieved, providing access to the opposite enantiomer. nih.govresearchgate.net This gives access to P-stereogenic compounds with the opposite sense of induction using the same chiral ligand, simply by switching between kinetic and thermodynamic control. nih.gov

Phosphine-Borane Complex Intermediates in Stereoselective Syntheses

The use of borane (BH₃) as a protecting group for trivalent phosphines has revolutionized the synthesis of chiral phosphine ligands. thieme-connect.com Phosphine-borane complexes are generally air-stable, which facilitates their handling, purification (e.g., by chromatography), and storage without the need for special inert-atmosphere techniques. thieme-connect.com

This protection strategy is crucial for performing stereoselective reactions without racemization at the phosphorus center. jst.go.jpthieme-connect.com Chiral phosphine-boranes can be synthesized and then used in subsequent transformations. For instance, P-chirogenic secondary phosphine boranes can react with aryne precursors, generated in situ from dihalogenated arenes, to produce o-halogeno-arylphosphine boranes with complete retention of configuration at the phosphorus atom and high enantiomeric excess. acs.orgresearchgate.net The borane protecting group can be readily removed without racemization using reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield the free phosphine. acs.org The development of catalytic asymmetric methods, such as the addition of primary phosphines to alkenes catalyzed by chiral nickel complexes, allows for the direct synthesis of P-stereogenic secondary phosphine-boranes with excellent enantioselectivity. acs.orgnih.gov

Table 2: Stereoselective Syntheses Involving Phosphine-Borane Intermediates

| Starting Material | Key Reagents | Intermediate/Product | Stereoselectivity | Key Feature | Reference |

|---|---|---|---|---|---|

| Achiral Phosphine Sulfide (B99878) | n-BuLi, (-)-sparteine | P-Chiral Lithiated Phosphine Sulfide | up to 99:1 er | Asymmetric lithiation-trapping. | whiterose.ac.uk |

| P-Chirogenic Secondary Phosphine Borane | n-BuLi, 1,2-dihalogenobenzene | o-Halogenophenylphosphine Borane | up to 99% ee | Addition to in situ generated benzyne (B1209423) with retention of configuration. | acs.orgresearchgate.net |

| Primary Phosphine | Electron-deficient alkene, Chiral Nickel Complex | P-Stereogenic Secondary Phosphine-Borane | up to 99% ee | First catalytic enantioselective synthesis of this class. | acs.orgnih.gov |

| (S)-(tert-butyl)this compound borane | n-BuLi, 1,2-dibromoethane | Bromo(tert-butyl)methylphosphanyl borane | Excellent | In situ formation of a P-chiral electrophile. | beilstein-journals.orgnih.gov |

Formation of this compound Oxides and Related Chalcogenides

This compound oxides and their corresponding chalcogenides (sulfides and selenides) are important classes of compounds, often used as ligands, synthetic intermediates, and flame retardants. tandfonline.comnih.gov

The synthesis of this compound oxides can be achieved through various routes. One common method is the oxidation of the corresponding phosphine. For example, bis-hydroxymethyl-methylphosphine can be oxidized with hydrogen peroxide to yield bis-hydroxymethyl-methylphosphine oxide. google.com Another approach involves the reaction of methyl-bis(chloromethyl)phosphine oxide with nucleophiles, such as in the Gabriel synthesis to produce methyl-bis(aminomethyl)phosphine oxide. tandfonline.com Tertiary this compound oxides can also be prepared catalytically from hydrohydroxymethyl-alkylphosphines using a carbon tetrahalide. google.com

The synthesis of phosphine sulfides is often accomplished by treating the corresponding phosphine or phosphine oxide with a sulfur-transfer reagent. mdpi.com Elemental sulfur is commonly used to convert phosphines to phosphine sulfides. mdpi.com Lawesson's reagent is effective for converting phosphine oxides to their sulfide analogs. organic-chemistry.org

The preparation of phosphine selenides can be achieved by reacting phosphines with elemental selenium. researchgate.net For instance, secondary phosphine selenides can be prepared from red phosphorus, styrenes, and elemental selenium. researchgate.net These can then undergo further reactions, such as a three-component reaction with elemental selenium and an amine, to produce diorganodiselenophosphinates. researchgate.net

Table 3: Synthesis of this compound Chalcogenides

| Target Compound Class | Starting Material | Key Reagent(s) | General Method | Reference |

|---|---|---|---|---|

| Phosphine Oxide | Bis-hydroxymethyl-methylphosphine | Hydrogen Peroxide | Oxidation | google.com |

| Phosphine Oxide | Methyl-bis(chloromethyl)phosphine oxide | Potassium Phthalimide, Hydrazine | Gabriel Synthesis | tandfonline.com |

| Phosphine Sulfide | Bis(2-hydroxymethylphenyl)this compound | Elemental Sulfur | Thionation | mdpi.com |

| Phosphine Sulfide | α,β-Unsaturated Phosphine Oxides | Lawesson's Reagent | Thionation | organic-chemistry.org |

| Phosphine Selenide | Secondary Phosphine | Elemental Selenium | Selenation | researchgate.net |

Novel Synthetic Approaches to this compound Ligands

The development of sophisticated transition metal catalysis and organocatalysis has spurred significant innovation in the synthesis of phosphine ligands, including those derived from this compound. Modern synthetic strategies are increasingly focused on creating structurally diverse and stereochemically complex this compound ligands, particularly those with P-stereogenic centers, which are highly valuable in asymmetric catalysis. These novel approaches move beyond traditional methods, offering greater efficiency, selectivity, and access to previously unattainable molecular architectures.

Recent advancements have centered on metal-catalyzed cross-coupling reactions, the use of chiral auxiliaries and reagents, and the strategic application of protecting groups to control reactivity and stereochemistry. These methods provide powerful tools for the precise construction of P-C bonds and the introduction of chirality directly at the phosphorus atom.

Palladium-Catalyzed C-P Cross-Coupling

A significant breakthrough in the synthesis of P-chiral this compound ligands is the use of palladium-catalyzed cross-coupling reactions. This method facilitates the efficient formation of a carbon-phosphorus bond between an aryl or heteroaryl halide and a phosphorus-containing substrate.

One effective, enantioselective method has been developed for synthesizing (R)- or (S)-P-chiral (aryl-)- and (heteroaryl)-(tert-butyl)methylphosphines. rsc.org This approach involves the Pd(OAc)₂/DPPF-catalyzed cross-coupling of various aryl or heteroaryl halides with enantiopure borane complexes of (S)- or (R)-(tert-butyl)methylphosphines. rsc.org The use of a borane protecting group on the phosphine is crucial, as it prevents unwanted side reactions and allows for controlled, stereospecific coupling. The reactions typically proceed in moderate to high yields, providing a reliable route to a range of enantiomerically pure P-chiral ligands. rsc.org

| Catalyst System | Reactants | Product Type | Yield | Key Feature |

| Pd(OAc)₂/DPPF | Aryl/Heteroaryl Halides + (R)- or (S)-(tert-butyl)this compound-borane | (R)- or (S)-P-chiral (aryl/heteroaryl)(tert-butyl)methylphosphines | Moderate to High | Enantioselective synthesis of P-chiral ligands. rsc.org |

Convergent Synthesis Using Chiral Auxiliaries

Convergent synthetic routes offer an efficient pathway to complex chiral ligands by bringing together pre-synthesized chiral fragments. A notable example is the synthesis of both enantiomers of a P-chirogenic 1,2-bisphospholanoethane ligand, a class of compounds highly effective in asymmetric hydrogenation.

One such route relies on the reaction of this compound borane with a chiral 1,4-diol. acs.org The choice of the diol enantiomer dictates the final stereochemistry of the bisphospholane ligand, allowing for access to either enantiomer of the target molecule. This method contrasts with other approaches that may be limited by the availability of a specific chiral reagent, such as (−)-sparteine. acs.org The resulting ligands have demonstrated good to excellent enantioselectivity (up to 95% ee) in the rhodium-catalyzed asymmetric hydrogenation of various substrates under low hydrogen pressure. acs.org

| Key Reagent | Chiral Source | Ligand Type | Application | Enantioselectivity |

| This compound borane | Chiral 1,4-diol | P-chirogenic 1,2-bisphospholanoethane | Asymmetric Hydrogenation | 77-95% ee |

Synthesis via Phosphine Oxide Intermediates

The inherent air-sensitivity of many phosphines presents a significant challenge in their synthesis and handling. researchgate.net A modern strategy to circumvent this issue is the use of phosphine oxides as stable, "masked" equivalents of the target phosphines. scholaris.ca This approach is particularly useful in the synthesis of complex chiral ligands like β-aminophosphines.

In this methodology, a racemic unsymmetrical secondary phosphine oxide can be reacted with an enantiopure substrate, such as a sulfamidate derived from an amino alcohol. scholaris.ca This reaction produces diastereomeric intermediates that are often separable by standard laboratory techniques like fractional crystallization or silica (B1680970) gel chromatography. Following separation, a stereospecific reduction of the phosphine oxide is required to yield the final phosphine. A borane-mediated reduction (e.g., using BH₃) has been developed for this purpose, converting the separated diastereomers into the corresponding diastereomerically enriched β-aminophosphines. scholaris.ca This method provides a robust pathway to P-chiral phosphine ligands that might be difficult to access through other means. scholaris.ca

| Strategy | Key Intermediate | Separation Method | Reduction Step | Product |

| "Masked" Phosphine | Diastereomeric phosphine oxides | Fractional Recrystallization or Chromatography | Stereospecific BH₃-mediated reduction | Diastereomerically enriched P-chiral β-aminophosphines |

Advanced Spectroscopic Characterization and Analytical Probes of Methylphosphine

Vibrational Spectroscopy of Methylphosphine

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides fundamental insights into the bonding and structure of this compound by probing its molecular vibrations.

High-resolution infrared (IR) spectroscopy has been a critical tool for characterizing the vibrational modes of this compound (CH₃PH₂). Theoretical studies, often employing methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), have been conducted to calculate the vibrational frequencies and compare them with experimental data. researchgate.net These comparisons allow for precise assignment of the observed spectral bands to specific molecular motions, such as P-H stretches, C-H stretches, bending modes, and torsional modes. researchgate.netscispace.com

Computational analyses have been performed on this compound and its deuterated isotopomers to refine these assignments. researchgate.net The quality of the theoretical predictions is often assessed by the root mean square deviation between the calculated and experimental frequencies. researchgate.net Such studies are part of a broader effort to create databases of infrared spectra for phosphorus-bearing molecules, which are crucial for various applications, including astrochemistry. researchgate.netfrontiersin.org

Table 1: Selected Vibrational Frequencies of this compound

| Vibrational Mode | Frequency (cm⁻¹) (Calculated) | Description |

|---|---|---|

| ν(P-H) | ~2300 - 2350 | Symmetric and asymmetric stretching of the P-H bonds. |

| ν(C-H) | ~2900 - 3000 | Symmetric and asymmetric stretching of the C-H bonds in the methyl group. |

| δ(CH₃) | ~1400 - 1450 | Asymmetric and symmetric deformation (bending) of the methyl group. |

| δ(PH₂) | ~1000 - 1100 | Scissoring and wagging motions of the PH₂ group. |

| ρ(CH₃) | ~950 - 1000 | Rocking motion of the methyl group. |

Note: The frequencies are approximate values derived from theoretical calculations and experimental observations. Actual values may vary based on the specific study and methodology.

Raman spectroscopy complements IR spectroscopy in the study of this compound's vibrational structure. scispace.comcapes.gov.br Theoretical studies have investigated the Raman scattering properties of this compound, sometimes in the context of its interaction with other materials, such as gold clusters. globalauthorid.com Raman spectra provide information on vibrational modes that may be weak or forbidden in IR absorption due to different quantum mechanical selection rules. The analysis of both IR and Raman spectra gives a more complete picture of the molecule's force constants and vibrational dynamics. researchgate.net

Rotational Spectroscopy and Molecular Dynamics

Rotational spectroscopy, particularly in the microwave region, offers exceptionally high-resolution data, enabling the precise determination of molecular geometry and internal dynamics.

The microwave spectrum of this compound has been investigated in detail, leading to the precise determination of its rotational constants. aip.orgaip.orgcapes.gov.br These constants are inversely proportional to the molecule's moments of inertia and thus provide direct information about its structure, including bond lengths and angles. rsc.org The spectrum of this compound is characterized by doublet structures, which are typical for molecules containing a methyl group capable of internal rotation. aip.org

Table 2: Rotational Constants of this compound

| Constant | Value (MHz) |

|---|---|

| A | 71,869.5 |

| B | 11,792.6 |

| C | 11,677.7 |

Data sourced from Kojima et al. (1961). aip.orgaip.org

A key feature of this compound's microwave spectrum is the presence of splittings in the rotational lines. aip.org These splittings arise from the quantum mechanical tunneling of the methyl group through the potential energy barrier that hinders its free rotation about the C-P bond. Analysis of these A-E splittings allows for a very accurate determination of the height of this barrier. aip.org

The experimentally determined barrier to internal rotation is 685.2 ± 5 cm⁻¹, which is equivalent to approximately 1.96 kcal/mol. aip.orgaip.org This experimental value serves as a benchmark for ab initio LCAO-MO-SCF (Linear Combination of Atomic Orbitals - Molecular Orbital - Self-Consistent Field) and other theoretical calculations. rsc.org Computational studies have successfully reproduced this value, with results typically falling in the range of 1.7 to 2.0 kcal/mol, confirming the staggered conformation as the most stable form. rsc.orgresearchgate.net

Table 3: Barrier to Internal Rotation of the Methyl Group in this compound

| Method | Barrier Height (kcal/mol) | Barrier Height (cm⁻¹) | Reference |

|---|---|---|---|

| Microwave Spectroscopy (Experimental) | 1.96 | 685.2 | aip.orgaip.org |

| LCAO-MO-SCF Calculation (Theoretical) | 1.83 | ~640 | rsc.org |

Nuclear Magnetic Resonance (NMR) Studies of this compound Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical probe for investigating the local electronic structure around the magnetic nuclei within the this compound molecule, primarily ¹H, ¹³C, and ³¹P. nih.gov

Proton NMR spectra of this compound have been analyzed in detail to determine the magnitudes and, crucially, the relative signs of various spin-spin coupling constants. harvard.edu The ¹H spectrum can be complex due to couplings between the methyl protons, the phosphine (B1218219) protons, and the phosphorus nucleus. Analysis of the observed patterns revealed that the coupling constant between phosphorus and the directly bonded protons (¹J_PH) and the coupling constant between phosphorus and the methyl protons (²J_PCH) have the same sign. harvard.eduacs.org This finding is significant for understanding the mechanisms of nuclear spin-spin coupling involving phosphorus. harvard.edu Furthermore, NMR has been used to study the reactions and adducts of this compound, such as this compound-borane, where it can monitor chemical exchanges and reaction progress. rsc.org

Table 4: Selected NMR Parameters for this compound

| Parameter | Description | Value (Hz) | Relative Sign |

|---|---|---|---|

| ¹J_PH | One-bond P-H coupling constant | 190.3 | N/A |

| ²J_PCH | Two-bond P-C-H coupling constant | 7.0 | Same as ¹J_PH |

| ³J_HPCH | Three-bond H-P-C-H coupling constant | 2.8 | N/A |

Data sourced from Harris and Woodman (1963). harvard.edu

Mass Spectrometry and Ion Chemistry of this compound

Mass spectrometry serves as a powerful tool for the investigation of this compound, providing detailed insights into its ionization, fragmentation, and reactivity in the gas phase. Various mass spectrometric techniques have been employed to characterize the intrinsic properties of this compound and its ions.

Ion Cyclotron Resonance Spectrometry for Ion-Molecule Reactions

Ion Cyclotron Resonance (ICR) spectrometry has been instrumental in studying the complex ion-molecule reactions of this compound. researchgate.netresearchgate.net In these experiments, this compound is introduced into an ICR cell at low pressures, where it is ionized, typically by electron impact. The resulting primary ions are then trapped and can react with neutral this compound molecules over extended periods, allowing for the observation of sequential ion-molecule reactions.

Studies have revealed that the ion chemistry of this compound is rich and diverse, with approximately 50 distinct ion-molecule reactions having been observed. researchgate.netresearchgate.net The product ions can be broadly categorized into several classes:

Ions with two phosphorus atoms: These are formed through condensation reactions between a primary ion and a neutral this compound molecule. Examples include ions with the general formulas P₂R₅⁺, P₂R₃⁺, and P₂R₂⁺ (where R can be H or CH₃). researchgate.netresearchgate.net

Phosphonium and phosphinium ions: These are typically formed through proton transfer or other simple addition reactions.

Products of collision-induced dissociation and charge exchange: These reactions lead to the formation of various fragment ions.

A significant finding from ICR studies is the formation of tertiary ions containing three phosphorus atoms, such as CH₃P₃H₂⁺, which arises from reactions involving this compound. researchgate.net The mechanisms for these reactions often involve rearrangements and exhibit both P-H and C-H bond reactivity. researchgate.net The rates of these reactions have been determined, indicating that reactions with this compound generally proceed faster than those with dithis compound (B1204785). researchgate.net

The basicity of this compound in the gas phase has also been determined using ICR, providing fundamental thermochemical data. nist.govdntb.gov.uaresearchgate.net

Table 1: Selected Product Ions from Ion-Molecule Reactions of this compound Studied by Ion Cyclotron Resonance Spectrometry

| Product Ion Formula | m/z (mass-to-charge ratio) | Classification/Formation Pathway |

| CH₃PH₃⁺ | 49 | Protonated this compound |

| C₂H₈P₂⁺ | 94 | Dimeric ion |

| CH₃P₃H₂⁺ | 110 | Tertiary ion with three phosphorus atoms |

| P₂R₅⁺ | Varies | Ion with two phosphorus atoms |

| P₂R₃⁺ | Varies | Ion with two phosphorus atoms |

This table is generated based on findings reported in the literature. researchgate.netresearchgate.net

Reflectron Time-of-Flight Mass Spectrometry for Reaction Product Identification

Reflectron Time-of-Flight (ReTOF) mass spectrometry is a high-resolution technique particularly well-suited for the identification of products in complex chemical reactions. libretexts.orggoogleapis.com In the context of this compound, ReTOF-MS, often coupled with a soft ionization method like vacuum ultraviolet (VUV) photoionization, allows for the precise mass determination of newly formed species, aiding in their unambiguous identification.

A notable application of this technique has been in the study of interstellar ice analogues. st-and.ac.uk In experiments simulating the conditions of interstellar space, ices containing phosphine (PH₃) and methane (B114726) (CH₄) were irradiated with electrons. The subsequent warming of these ices led to the sublimation of various products, which were then analyzed by ReTOF-MS. st-and.ac.uk These studies successfully identified this compound (CH₃PH₂) as a reaction product, confirming that phosphorus-carbon bonds can form under these conditions. st-and.ac.uk The use of deuterated methane (CD₄) helped to unravel the reaction pathways, suggesting that radical recombination is a preferred mechanism for this compound formation. st-and.ac.uk

The high mass resolution of the reflectron is crucial in these experiments to separate and identify species with very similar masses, such as different isomers or molecules with varying degrees of hydrogenation. libretexts.orggoogleapis.com For example, ReTOF results have confirmed the formation of both CH₃PH₂ and its isomers in these simulated interstellar environments. st-and.ac.uk

Optical Emission Spectroscopy in Plasma Environments for this compound Detection

Optical Emission Spectroscopy (OES) is a non-invasive diagnostic technique used to identify the chemical species present in a plasma by analyzing the light it emits. tue.nlnih.govmdpi.com When molecules and atoms in a plasma are excited to higher electronic states by energetic electrons, they subsequently relax to lower states by emitting photons at specific wavelengths, creating a characteristic emission spectrum.

While direct OES studies focused solely on this compound plasma are not extensively documented in the reviewed literature, the technique is highly relevant for monitoring environments where this compound is formed or consumed. For instance, in plasma-assisted chemical vapor deposition (CVD) for phosphorus-doped diamond, a plasma is often generated from a mixture of hydrogen, phosphine (PH₃), and methane (CH₄). researchgate.net Research in this area has shown that the addition of methane to a hydrogen-phosphine plasma leads to the disappearance of emission signals from simple phosphorus radicals like PH and atomic phosphorus (P). researchgate.net This phenomenon is attributed to the formation of this compound and methinophosphide (HCP) within the plasma, which effectively scavenge the simpler phosphorus species. researchgate.net

Therefore, OES can be used as an indirect probe for the presence of this compound in a plasma. By monitoring the emission intensities of species like PH, P, and CH radicals, one can infer the conditions under which this compound is being formed. researchgate.netnih.gov For example, a decrease in the PH emission intensity concurrent with the introduction of methane would suggest the formation of this compound. The specific emission lines for phosphorus-containing species that would be monitored include those from atomic phosphorus and PH radicals.

The analysis of the plasma's optical emission provides valuable real-time information on the gas-phase chemistry, which is crucial for controlling deposition or etching processes where this compound may be a key intermediate or product. tue.nlwisconsin.edu

Theoretical and Computational Investigations of Methylphosphine Molecular Systems

Quantum Chemical Characterization of Methylphosphine Structure and Energetics

Theoretical and computational chemistry provides powerful tools for the detailed characterization of molecular systems, offering insights that complement and often guide experimental studies. For this compound (CH₃PH₂), a fundamental organophosphorus compound, quantum chemical methods have been extensively employed to elucidate its structural parameters, electronic properties, and conformational behavior. These investigations utilize a range of computational approaches, from high-level ab initio calculations to various density functional theory (DFT) methods, to provide a comprehensive understanding of the molecule's intrinsic properties.

Ab Initio Calculations of Bond Lengths and Angles

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, have been crucial in determining the precise geometry of the this compound molecule. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) have been used in conjunction with various basis sets to predict its bond lengths and angles. researchgate.netnih.gov

Studies have shown that the lowest-energy structure of this compound adopts a staggered conformation with Cₛ symmetry. researchgate.net A series of calculations at the MP2 and CCSD(T) levels of theory have been performed to gauge the effects of the basis set and electron correlation on the structural parameters. researchgate.net The structure of this compound has been found to be largely independent of the level of theory used, with the exception of the P-H and C-P bond lengths, which can show some sensitivity. researchgate.net For instance, in MP2 optimizations, the inclusion of polarization functions on the hydrogen atoms is important for an accurate description of the P-H bond. researchgate.net

A comparison between experimental data obtained from gas-phase electron diffraction (GED) and theoretical results reveals good agreement. For example, the experimental P-C bond length of 185.72(6) pm is well-reproduced by high-level calculations. researchgate.net The calculated structures are generally found to be independent of the level of theory and basis set used, with parameters typically varying by less than 1 pm for bond lengths and 1° for angles. researchgate.net This indicates that methods like MP2/6-311++G** can adequately describe the molecule. researchgate.net

Below is a table summarizing selected calculated and experimental geometric parameters for this compound.

| Parameter | MP2/6-311++G researchgate.net | CCSD(T)/cc-pVTZ researchgate.net | Experimental (GED) researchgate.net |

| Bond Lengths (pm) | |||

| P-C | 185.9 | 186.4 | 185.72(6) |

| P-H | 141.4 | 142.1 | 141.4 (assumed) |

| C-H | 109.5 | 109.5 | 109.5 (assumed) |

| Bond Angles (°) ** | |||

| ∠C-P-H | 96.6 | 96.5 | 96.9(3) |

| ∠H-P-H | 93.3 | 93.3 | 93.4(5) |

| ∠P-C-H | 109.5 | 109.5 | 109.5 (assumed) |

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for investigating the electronic structure of molecules like this compound. researchgate.netrsc.orgmdpi.comrsc.org These studies provide valuable information about the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions.

DFT calculations have been employed to analyze the atomic charge distribution in this compound. researchgate.net Different methodologies for charge analysis, such as Natural Population Analysis (NPA) and Quantum Theory of Atoms in Molecules (QTAIM), have been utilized. Interestingly, some methods have been reported to face challenges in correctly establishing the sign of the charge on the phosphorus atom. researchgate.net

The electronic properties of this compound are also crucial in understanding its behavior as a ligand in coordination chemistry. DFT studies on related phosphine (B1218219) complexes have shown that the electronic structure of the phosphine ligand significantly influences the properties of the resulting complex. acs.orgdntb.gov.ua For instance, the substitution of amino groups with phosphine groups in metal complexes can alter the electronic character from π-donating to π-accepting.

Furthermore, DFT calculations have been used to investigate the electronic and structural properties of molecules adsorbed on surfaces, which is relevant to fields like surface-enhanced Raman spectroscopy (SERS). longdom.orgrug.nl Theoretical studies of this compound adsorbed on gold clusters have provided insights into the vibrational properties and the nature of the molecule-surface interaction. longdom.org

A key aspect of the electronic structure is the molecular electrostatic potential (MEP), which indicates the regions of a molecule that are electron-rich or electron-poor. The MEP is instrumental in predicting the sites of electrophilic and nucleophilic attack and the nature of non-covalent interactions.

Conformational Analysis and Potential Energy Surfaces

The study of the potential energy surface (PES) of a molecule provides a comprehensive map of its energy as a function of its geometry. arxiv.orgresearchgate.netresearchgate.netrsc.org For this compound, conformational analysis focuses on the rotation around the C-P single bond.

Computational studies have consistently shown that the staggered conformation of this compound is the most stable, corresponding to a minimum on the potential energy surface. researchgate.net This is in contrast to an eclipsed conformation, which represents a higher energy state. The energy difference between these conformers defines the rotational barrier.

The PES is a fundamental concept that helps in understanding not only the stable conformations but also the transition states between them. arxiv.orgrsc.org For a molecule like this compound, the PES can be explored by systematically changing key dihedral angles and calculating the corresponding energy. This allows for the determination of rotational barriers and the identification of all possible conformers.

While detailed studies specifically mapping the entire PES of isolated this compound are not extensively reported in the initial search, the principles of conformational analysis using computational methods are well-established. frontiersin.org Such analyses are crucial for understanding the dynamic behavior of the molecule and its interactions with other species.

Intermolecular Interactions Involving this compound

The phosphorus atom in this compound possesses a lone pair of electrons, making it a potential electron donor in various non-covalent interactions. Theoretical studies have explored the ability of this compound and its derivatives to participate in hydrogen and halogen bonding, which are crucial in supramolecular chemistry, materials science, and biological systems.

Hydrogen Bonding in this compound Complexes

This compound can act as a proton acceptor (Lewis base) through its phosphorus atom, forming hydrogen bonds with proton donors. Ab initio calculations have been used to analyze the interactions between this compound derivatives and various hydrogen bond donors. dntb.gov.uacore.ac.ukunimi.it

One study investigated the hydrogen-bonded complexes between this compound derivatives (PHₙMe₃₋ₙ, where n = 0-3) and thiohypohalous acids (HSX; X = F, Cl, Br, I) at the MP2/aug-cc-pVDZ level of theory. dntb.gov.ua The results indicated the formation of stable hydrogen bond complexes (HSX–PHₙMe₃₋ₙ–HB). The stability of these complexes was found to increase with the basicity of the phosphine. dntb.gov.ua

The nature of these interactions has been further elucidated using tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. dntb.gov.ua These analyses provide information on the charge transfer between the interacting molecules and the topological properties of the electron density at the bond critical points.

The table below presents the calculated interaction energies for hydrogen-bonded complexes of this compound with different thiohypohalous acids.

| Complex | Interaction Energy (kcal/mol) dntb.gov.ua |

| HSF-PH₂Me | -4.67 |

| HSCl-PH₂Me | -4.45 |

| HSBr-PH₂Me | -4.33 |

These findings highlight the capability of this compound to form moderately strong hydrogen bonds, with the strength being influenced by the nature of the hydrogen bond donor.

Halogen Bonding Characterizations

Similar to hydrogen bonding, this compound can also act as an electron donor to form halogen bonds. acs.org A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the lone pair of the phosphorus atom in this compound.

Theoretical studies on the complexes of this compound derivatives with hypohalous acids (HOX) and thiohypohalous acids (HSX) have shown the formation of both hydrogen-bonded and halogen-bonded complexes. dntb.gov.uaacs.org In these cases, the phosphorus atom can interact with either the hydrogen atom or the halogen atom of the acid.

The stability of the halogen-bonded complexes (HSX–PHₙMe₃₋ₙ–XB) also increases with the basicity of the phosphine. dntb.gov.ua An interesting finding is that for a given phosphine, the stability of the halogen-bonded complexes with heavier thiohypohalous acids is greater. dntb.gov.ua This trend is generally observed in halogen bonding, where the strength of the interaction often follows the order I > Br > Cl > F.

The nature of halogen bonding involving phosphines has been investigated using high-level computational methods. These studies help to differentiate between "outer" and "inner" Mulliken complexes, which are characterized by the degree of charge transfer and the elongation of the halogen-halogen bond upon complexation.

The interaction energies for halogen-bonded complexes of this compound with thiohypohalous acids are presented in the table below.

| Complex | Interaction Energy (kcal/mol) dntb.gov.ua |

| HSF-PH₂Me (F-P) | -2.15 |

| HSCl-PH₂Me (Cl-P) | -4.43 |

| HSBr-PH₂Me (Br-P) | -5.58 |

These theoretical investigations demonstrate that this compound is a versatile participant in non-covalent interactions, capable of forming both hydrogen and halogen bonds of significant strength.

Simulation of Spectroscopic Properties

Computational chemistry provides powerful tools to predict and interpret the spectroscopic properties of molecules like this compound. By simulating these properties, researchers can gain insights into the molecule's vibrational modes and the electronic environment of its nuclei, which are fundamental to understanding its structure and reactivity.

Prediction of Vibrational Frequencies and Assignments

Theoretical calculations are instrumental in predicting the vibrational frequencies of this compound and assigning them to specific molecular motions. researchgate.net These predictions are often compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational methods and to gain a more detailed understanding of the molecule's dynamics. researchgate.netresearchgate.net

Various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with different basis sets (e.g., 6-311G**), have been employed to calculate the vibrational spectra of this compound and its isotopomers. researchgate.netnist.gov DFT methods, in particular, have shown good agreement with experimental values, especially when scaling factors are applied to the calculated frequencies to correct for anharmonicity and other systematic errors. researchgate.netnih.gov

The calculated potential energy distribution (PED) is a crucial tool for assigning the predicted frequencies to specific types of vibrations, such as C-H stretches, P-H stretches, CH₃ deformations, and PH₂ wagging motions. researchgate.net These assignments help in interpreting experimental spectra and understanding how different parts of the molecule move. For instance, theoretical studies have successfully predicted the significant difference in the symmetric C-H stretch frequency between methylamine (B109427) (CH₃NH₂) and this compound (CH₃PH₂), attributing it to the replacement of the nitrogen atom with a phosphorus atom. researchgate.net

High-throughput computational approaches are also being developed to generate infrared spectra for a large number of phosphorus-containing molecules, including this compound. researchgate.netfrontiersin.orgarxiv.org These databases of computed spectra are valuable for identifying molecules in various environments, such as planetary atmospheres. frontiersin.org

Below is a table summarizing theoretically predicted vibrational frequencies for this compound using the MP2/6-311G* level of theory.

| Mode Number | Symmetry | Calculated Frequency (cm⁻¹) | IR Intensity (km mol⁻¹) | Vibrational Assignment (Predominant Motion) |

|---|---|---|---|---|

| 1 | A' | 3192 | 7.55 | CH₃ asymmetric stretch |

| 2 | A' | 3092 | 14.62 | CH₃ symmetric stretch |

| 3 | A' | 2426 | 76.98 | PH₂ symmetric stretch |

| 4 | A' | 1517 | 7.10 | CH₃ asymmetric deformation |

| 5 | A' | 1395 | 1.58 | CH₃ symmetric deformation (umbrella) |

| 6 | A' | 1166 | 22.85 | PH₂ scissors |

| 7 | A' | 1036 | 68.59 | CH₃ rock |

| 8 | A' | 767 | 0.93 | PH₂ wag |

| 9 | A' | 711 | 9.80 | P-C stretch |

| 10 | A" | 3183 | 7.13 | CH₃ asymmetric stretch |

| 11 | A" | 2432 | 96.82 | PH₂ asymmetric stretch |

| 12 | A" | 1521 | 9.98 | CH₃ asymmetric deformation |

| 13 | A" | 1073 | 25.88 | CH₃ rock |

| 14 | A" | 715 | 1.37 | PH₂ twist |

| 15 | A" | 242 | 3.05 | CH₃ torsion |

Data sourced from the NIST Computational Chemistry Comparison and Benchmark Database. nist.gov

Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local electronic environment of atomic nuclei. nih.govresearchgate.net Theoretical calculations of NMR chemical shifts are essential for interpreting experimental spectra and can provide detailed structural information. rsc.org For this compound, the focus is typically on the ¹H and ³¹P nuclei.

The calculation of NMR chemical shifts involves determining the magnetic shielding tensor for each nucleus. researchgate.net This is commonly done using methods like the Gauge-Including Atomic Orbital (GIAO) method. rsc.org The accuracy of the calculated shifts depends on the chosen level of theory and basis set. rsc.orgresearchgate.net Density Functional Theory (DFT) methods have been shown to provide reliable predictions for ³¹P NMR chemical shifts. researchgate.net

To obtain the final chemical shift (δ), the calculated absolute magnetic shielding (σ) of the nucleus in this compound is compared to the calculated shielding of a reference compound, such as phosphine (PH₃) or tetramethylsilane (B1202638) (TMS). researchgate.netfrontiersin.org

Computational studies have explored the ³¹P NMR chemical shifts for a range of phosphorus compounds, providing a basis for understanding the factors that influence these shifts, such as coordination number, oxidation state, and the nature of neighboring atoms. db-thueringen.de While specific computational data for this compound's NMR shifts is less commonly published in broad comparative studies, the established methodologies are directly applicable. rsc.orgresearchgate.net For instance, proton-phosphorous (¹H-³¹P) heteronuclear single quantum correlation (HSQC) NMR is a sensitive technique for which computational predictions can aid in the analysis of spectra. biorxiv.org

The following table presents illustrative calculated NMR chemical shifts for this compound.

| Nucleus | Calculated Chemical Shift (ppm) | Reference Compound | Computational Method |

|---|---|---|---|

| ³¹P | -164.0 | H₃PO₄ (85%) | DFT/B3LYP/6-311+G(2d,p) |

| ¹H (CH₃) | 1.15 | TMS | DFT/B3LYP/6-311+G(2d,p) |

| ¹H (PH₂) | 2.50 | TMS | DFT/B3LYP/6-311+G(2d,p) |

Note: The values presented are representative and can vary depending on the specific computational level and reference standard used.

Electron Density and Bonding Analysis (e.g., Natural Bond Orbital Approach)

To gain a deeper understanding of the electronic structure and bonding in this compound, computational methods like electron density analysis and Natural Bond Orbital (NBO) analysis are employed. researchgate.netresearchgate.netwisc.eduuni-muenchen.denih.gov These methods provide a quantitative description of the distribution of electrons and the nature of the chemical bonds within the molecule.

NBO analysis transforms the complex many-electron wavefunction into a representation of localized bonds, lone pairs, and antibonding orbitals, which aligns well with chemical intuition. wisc.eduuni-muenchen.denih.govresearchgate.net This approach allows for the investigation of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. wisc.eduuni-muenchen.de

In this compound, NBO analysis reveals the nature of the C-P, C-H, and P-H bonds. It quantifies the hybridization of the atomic orbitals involved in these bonds and the polarization of the bonds towards the more electronegative atoms. The analysis also characterizes the lone pair on the phosphorus atom, which plays a significant role in the chemistry of phosphines.

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool that analyzes the topology of the electron density (ρ(r)). mdpi.com By identifying bond critical points (BCPs) in the electron density, QTAIM can characterize the nature of chemical bonds. The properties at these BCPs, such as the electron density and its Laplacian (∇²ρ), can distinguish between shared (covalent) and closed-shell (ionic or van der Waals) interactions. mdpi.com

The structural changes upon complexation, for instance with borane (B79455) (BH₃), have been studied computationally, showing a shortening of the P-C bond and a widening of the bond angles around the phosphorus atom, which can be rationalized through changes in the electronic structure and bonding. nih.gov

A representative NBO analysis for this compound would provide the following types of information, summarized in the table below.

| NBO Type | Description | Occupancy (e) | Donor Atom Hybridization | Acceptor Atom Hybridization | Key Donor-Acceptor Interactions (E(2) in kcal/mol) |

|---|---|---|---|---|---|

| σ(C-P) | Carbon-Phosphorus sigma bond | ~1.98 | C (sp³) | P (sp³) | - |

| σ(C-H) | Carbon-Hydrogen sigma bond | ~1.99 | C (sp³) | H (s) | σ(C-H) -> σ(P-H) |

| σ(P-H) | Phosphorus-Hydrogen sigma bond | ~1.98 | P (sp³) | H (s) | σ(P-H) -> σ(C-H) |

| LP(P) | Phosphorus lone pair | ~1.99 | P (s-p hybrid) | - | LP(P) -> σ*(C-H) |

Note: The values and specific interactions shown are illustrative of the type of data obtained from an NBO analysis.

Reaction Mechanisms and Chemical Reactivity of Methylphosphine

Fundamental Reaction Pathways of Methylphosphine

The core reactivity of this compound involves the phosphorus center, which can readily undergo oxidation or act as a base or an acid.

As a primary phosphine (B1218219), this compound is susceptible to oxidation. wikipedia.org The reaction with molecular oxygen leads to the formation of methylphosphonous acid. wikipedia.org

CH₃PH₂ + O₂ → CH₃P(H)O₂H wikipedia.org

The oxidation of primary and secondary phosphines can be complex, potentially leading to various products through tautomerization and further oxidation. wikipedia.org In synthetic chemistry, the oxidation of phosphine precursors is sometimes a deliberate step to yield more stable phosphine oxides. ontosight.airesearchgate.net For instance, tertiary phosphines are characteristically oxidized to their corresponding phosphine oxides (R₃PO). wikipedia.org This tendency is so pronounced that samples of tertiary phosphines are often found with phosphine oxide impurities. wikipedia.org

The lone pair on the phosphorus atom imparts basic properties to this compound, allowing it to be protonated by acids to form a methylphosphonium ion. wikipedia.orgmasterorganicchemistry.com

CH₃PH₂ + H⁺ → [CH₃PH₃]⁺ wikipedia.org

Conversely, the P-H bonds are weakly acidic, enabling deprotonation by strong bases, such as potassium hydroxide, to yield methylphosphanide derivatives. wikipedia.org This process makes the phosphorus atom more electron-rich and thus more nucleophilic. masterorganicchemistry.com

CH₃PH₂ + KOH → K[CH₃PH] + H₂O wikipedia.org

Gas-phase studies using ion cyclotron resonance spectroscopy have quantified the intrinsic basicity of this compound. The proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction, is a key measure of this basicity. Research has determined the proton affinities for a series of methylphosphines, showing how methyl substitution affects basicity. acs.org

| Compound | Proton Affinity (kcal/mol) |

| Phosphine (PH₃) | 187.1 |

| This compound (CH₃PH₂) * | 196.4 |

| Dithis compound (B1204785) ((CH₃)₂PH) | 202.5 |

| Trithis compound (B1194731) ((CH₃)₃P) | 206.7 |

Table 1: Gas-Phase Proton Affinities of Methylphosphines. Data sourced from ion cyclotron resonance studies. acs.org

Note: Proton affinity for PH₃ is provided for comparison.

Gas-Phase Ion-Molecule Reactions and Rearrangements

The behavior of this compound in the gas phase under ionizing conditions has been extensively studied, revealing a complex network of ion-molecule reactions. acs.orgnist.govresearchgate.net Ion cyclotron resonance (ICR) spectrometry has been a crucial technique for investigating these pathways. acs.orgresearchgate.net

When this compound is subjected to low-pressure electron ionization, the parent molecular ion, [CH₃PH₂]⁺˙, is formed. acs.org At increased pressures or longer reaction times, this parent ion reacts with neutral this compound molecules to generate a variety of product ions. acs.org For this compound, approximately 50 distinct ion-molecule reactions have been observed. researchgate.net

Key reaction pathways for the parent ion include condensation reactions and proton transfer. One major reaction involves the loss of a methyl radical to form a diphosphine-type ion. acs.org

[CH₃PH₂]⁺˙ + CH₃PH₂ → [(CH₃)P₂H₄]⁺ + ˙CH₃ acs.org

Proton transfer from the parent ion to a neutral molecule also occurs, leading to the formation of the protonated this compound. acs.org

[CH₃PH₂]⁺˙ + CH₃PH₂ → [CH₃PH₃]⁺ + [CH₂PH₂]˙

Studies have identified numerous product ions, which can be broadly categorized as:

Ions with two phosphorus atoms: Such as P₂R₅⁺, P₂R₃⁺, P₂R₂⁺˙, and P₂R⁺ (where R = CH₃ or H). researchgate.net

Phosphonium and phosphinium ions. researchgate.net

Products from collision-induced dissociation and charge exchange. researchgate.net

Notably, tertiary ions containing three phosphorus atoms, like [CH₃P₃H₂]⁺, have also been detected, indicating the formation of larger phosphorus-containing clusters in the gas phase. researchgate.net The rate constants for these reactions are generally higher for this compound compared to dithis compound. researchgate.net

P-H and C-H Bond Activation Mechanisms

The activation of P-H and C-H bonds in this compound is a key aspect of its reactivity, particularly in organometallic chemistry and radical processes. researchgate.netrutgers.edutcichemicals.com While C-H bonds are typically strong and unreactive, their activation allows for the direct functionalization of the methyl group. tcichemicals.commt.com

The reactivity of P-H and C-H bonds has been explored in the context of gas-phase ion-molecule reactions. researchgate.net The mechanisms of these reactions often involve rearrangements and the breaking of these bonds.

Computational studies have provided insight into the energetics of bond activation. For example, a study on the insertion of an electrophilic phosphinidene (B88843) complex into various bonds calculated the activation barriers for C-H and H-H activation. uregina.ca While the study did not use this compound directly, it provides a theoretical basis for understanding the high energy required for such activations, with calculated barriers of 52 kcal/mol for methane (B114726) C-H activation and 40 kcal/mol for H₂ activation. uregina.ca These high barriers suggest that uncatalyzed C-H or P-H activation is difficult.

In certain contexts, such as reactions with transition metal complexes, C-H bond activation can occur within the ligand sphere. rutgers.edu For instance, intramolecular C-H activation of a phosphinomethyl group has been reported for a ruthenium complex. rutgers.edu

Radical Reaction Pathways and Intermediates (e.g., Methyl Radical Reactions)

This compound is involved in several radical reaction pathways. High-level ab initio molecular orbital calculations have examined the homolytic substitution reactions of a hydrogen atom and a methyl radical (˙CH₃) with this compound. publish.csiro.au These studies predict that free-radical attack at the phosphorus atom is a facile process with relatively low energy barriers (14-33 kJ mol⁻¹). publish.csiro.au

These reactions are proposed to proceed through a hypervalent phosphoranyl radical intermediate. publish.csiro.au For the reaction of a methyl radical with this compound, this can be represented as:

˙CH₃ + CH₃PH₂ → [CH₃(˙)P(H₂)CH₃]

This phosphoranyl radical intermediate is itself reactive and can dissociate, with energy barriers for dissociation ranging from 10-31 kJ mol⁻¹. publish.csiro.au

Experimental evidence for radical pathways comes from studies simulating conditions like atmospheric lightning. awi.de In experiments where a plasma discharge was passed through a mixture containing methane and a phosphate (B84403) source, both phosphine and this compound were produced. awi.de The proposed mechanism involves the plasma-chemical reduction of phosphate to phosphine, which then reacts with methyl radicals generated from methane to form this compound. awi.de

PH₃ + ˙CH₃ → CH₃PH₂ + H˙

Further research on irradiated low-temperature ices of phosphine and methane confirmed that radical recombination is a preferred pathway for the formation of this compound over other mechanisms like carbene insertion. nih.govnih.gov

Carbene and Phosphinidene Insertion Reactions

Insertion reactions involving carbenes (R₂C:) and phosphinidenes (RP:) represent another facet of this compound's chemistry, primarily related to its formation.

Laboratory studies simulating interstellar ice conditions have shown that this compound (CH₃PH₂) can be formed via the insertion of carbene (:CH₂) into a P-H bond of phosphine (PH₃) or the insertion of phosphinidene (:PH) into a C-H bond of methane (CH₄). nih.govnih.gov

PH₃ + :CH₂ → CH₃PH₂ CH₄ + :PH → CH₃PH₂

Although these insertion pathways are viable, experimental results from electron-irradiated ices indicate that radical recombination mechanisms are the more dominant formation routes under those specific conditions. nih.govnih.gov

The insertion of phosphinidenes into other types of bonds is also a known reaction class. For example, electrophilic phosphinidene complexes have been shown to insert into Si-H bonds of various silanes. uregina.ca This reaction proceeds through a concerted mechanism with a triangular transition state. uregina.ca Similar insertion reactions have been described for O-H, N-H, and carbon-halogen bonds, highlighting the reactivity of the phosphinidene moiety. uregina.ca

Coordination Chemistry of Methylphosphine Ligands

Methylphosphine as a Ligand in Transition Metal Complexes

This compound (CH₃PH₂) and its substituted analogues, such as dithis compound (B1204785) ((CH₃)₂PH) and trithis compound (B1194731) (P(CH₃)₃), are important ligands in coordination chemistry. wikipedia.org They are classified as soft σ-donating ligands with tunable steric and electronic properties, which significantly influence the reactivity and stability of the metal complexes they form. tcichemicals.com

Bonding Characteristics and Electronic Properties in Metal Centers

The bonding in metal-methylphosphine complexes is primarily characterized by a σ-donation from the phosphorus lone pair to a vacant metal orbital. youtube.com Additionally, there is a degree of π-backbonding from filled metal d-orbitals to the σ* anti-bonding orbitals of the P-C bonds. wikipedia.org This synergistic bonding model is similar to that observed in metal carbonyl complexes. youtube.com

The electronic properties of this compound ligands can be tuned by varying the number of methyl groups on the phosphorus atom. Increasing the number of electron-donating methyl groups enhances the ligand's basicity and σ-donor strength. Conversely, the π-acceptor ability of these ligands is generally weaker compared to phosphines with electronegative substituents like halogens or aryl groups. wikipedia.org The Tolman electronic parameter (TEP) is a useful metric for quantifying the electronic effect of phosphine (B1218219) ligands, with more electron-donating ligands having lower TEP values.

The nature of the substituents on the phosphorus atom also influences the electronic properties of the metal center, which can be observed through changes in spectroscopic data, such as the CO stretching frequencies in metal carbonyl complexes. rsc.org

Table 1: Comparison of Electronic and Steric Properties of Selected Phosphine Ligands

| Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | Cone Angle (θ) in degrees |

|---|---|---|

| PF₃ | 2110.8 | 104 |

| P(OEt)₃ | 2076.3 | 109 |

| PPh₃ | 2068.9 | 145 |

| PMe₃ | 2064.1 | 118 |

| P(t-Bu)₃ | 2056.1 | 182 |

Data sourced from multiple scientific resources. wikipedia.org

Structural Diversity of Metal-Methylphosphine Adducts

Metal-methylphosphine adducts exhibit a wide range of coordination numbers and geometries, largely dictated by the steric bulk of the ligand and the nature of the metal center. psu.eduuoc.gr The steric footprint of a phosphine ligand is often quantified by its cone angle. Methylphosphines, having relatively small cone angles compared to ligands with bulkier substituents like tert-butyl or cyclohexyl groups, can form complexes with higher coordination numbers. tcichemicals.compsu.edu

The structural diversity is vast, ranging from simple mononuclear complexes to complex polynuclear and cluster compounds. uoc.gracs.org For instance, monodentate this compound ligands can form linear, trigonal planar, tetrahedral, and octahedral complexes. Bidentate and polydentate ligands incorporating this compound moieties can form chelate rings, leading to more rigid and stable structures. wikipedia.org The flexibility of the ligand backbone and the bite angle are critical factors in determining the final structure. youtube.com

Coordination with Specific Metal Groups (e.g., Coinage Metals, Platinum Group Metals)

Coinage Metals (Cu, Ag, Au):

This compound and its derivatives readily form complexes with coinage metals. rsc.orgrsc.org The coordination chemistry with these d¹⁰ metals is diverse, with observed geometries including linear, trigonal, and tetrahedral arrangements. sci-hub.se For example, gold(I) complexes often exhibit linear coordination. rsc.org The formation of polynuclear complexes and clusters is also common, sometimes featuring metallophilic interactions (short metal-metal contacts). uni-muenchen.de The structural motifs of these complexes can be influenced by the reaction conditions and the specific phosphine ligand used. For instance, reactions of ferrocene-based phosphines with coinage metal halides have yielded tetrameric cubane-like structures and dimeric quadrangle structures. rsc.org

Platinum Group Metals (Ru, Rh, Pd, Os, Ir, Pt):

The platinum group metals (PGMs) form a vast array of complexes with phosphine ligands, which are of significant interest in homogeneous catalysis. matthey.commatthey.com Tertiary phosphines are crucial ligands in PGM chemistry, influencing the stability, reactivity, and catalytic activity of the resulting complexes. psu.edu this compound ligands, with their specific steric and electronic profiles, are used to synthesize a variety of PGM complexes with applications in catalysis and materials science. matthey.comresearchgate.net For example, rhodium and palladium complexes of phosphine ligands are widely used in hydrogenation, hydroformylation, and cross-coupling reactions. wikipedia.orgbeilstein-journals.org The coordination can range from simple monodentate binding to the formation of chelating and bridging complexes with multidentate phosphine ligands. psu.edu

Development of P-Stereogenic this compound Ligands for Asymmetric Catalysis

The development of chiral phosphine ligands has been a cornerstone of asymmetric catalysis. ub.edu P-stereogenic phosphines, where the phosphorus atom itself is a chiral center, have proven to be highly effective in inducing enantioselectivity in a variety of metal-catalyzed reactions. nih.gov

The synthesis of enantiomerically pure P-stereogenic this compound ligands is a significant challenge. researchgate.net One successful strategy involves the use of phosphine-borane complexes as intermediates, which allows for stereospecific transformations at the phosphorus center. nih.gov These ligands often feature a methyl group and two other, different substituents on the phosphorus atom to create the chiral center.

Once synthesized, these P-stereogenic this compound ligands are incorporated into transition metal complexes, typically with rhodium, ruthenium, iridium, or palladium. ub.edunih.gov These chiral catalysts have been successfully applied in asymmetric hydrogenation, allylic substitution, and hydroformylation reactions, often achieving high levels of enantioselectivity. nih.govrsc.org The rigidity and specific steric and electronic properties of these ligands are crucial for the effective transfer of chirality from the ligand to the substrate during the catalytic cycle. ub.edu

Hemilability and Structural Adaptability of P,N-Hybrid Ligands Incorporating this compound Moieties

P,N-hybrid ligands, which contain both a "soft" phosphorus donor and a "hard" nitrogen donor, are of great interest due to their hemilabile nature. uni-muenchen.deresearchgate.net Hemilability refers to the ability of one donor atom (typically the harder one, like nitrogen) to reversibly dissociate from the metal center, creating a vacant coordination site that can be crucial for catalytic activity. ajol.info

When a this compound moiety is incorporated into a P,N-hybrid ligand, it typically acts as the strongly coordinating anchor due to its soft character, which is favored by many transition metals. ajol.info The nitrogen-containing part of the ligand can then exhibit hemilabile behavior. This structural adaptability allows the ligand to accommodate different coordination environments and to actively participate in the catalytic cycle by opening and closing coordination sites as needed. uni-muenchen.denih.gov The flexibility of these ligands can lead to a variety of coordination modes, including monodentate, chelating, and bridging arrangements, further contributing to the structural diversity of their metal complexes. psu.eduresearchgate.net

Ligand Exchange Dynamics in this compound Coordination Compounds

Ligand exchange is a fundamental process in coordination chemistry and is particularly important in catalysis, where the dissociation of a ligand can create a vacant site for substrate binding. nist.gov The dynamics of ligand exchange in this compound complexes are influenced by several factors, including the steric and electronic properties of the phosphine, the nature of the metal, and the other ligands in the coordination sphere.

Studies have shown that both the phosphine ligand itself and other ligands in the complex can undergo exchange. researchgate.net For instance, in some nickel complexes, coordinated phosphines can be labile. researchgate.net The rate of ligand exchange can be studied using techniques like NMR spectroscopy. In some systems, dynamic equilibria exist between different coordination complexes, such as heteroleptic and homoleptic species. researchgate.net Understanding these dynamic processes is crucial for designing catalysts with optimal activity and stability, as ligand exchange can be a key step in the catalytic cycle. nih.govchemrxiv.org

Catalytic Applications of Methylphosphine Complexes

Homogeneous Catalysis Utilizing Methylphosphine Ligands

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a cornerstone of modern chemical synthesis. syensqo.com this compound ligands have proven to be highly effective in this domain, particularly in transition-metal-catalyzed reactions. researchgate.net Their ability to stabilize metal centers and modulate their reactivity has led to their application in a variety of organic synthesis reactions. researchgate.netwikipedia.org

Applications in Organic Synthesis Reactions

This compound ligands are instrumental in numerous organic synthesis reactions. For instance, ruthenium catalysts bearing this compound ligands have demonstrated high activity and selectivity in the synthesis of N,N-dimethylformamide from supercritical carbon dioxide. psu.edu In these reactions, catalysts with this compound ligands were found to be more active than their phenylphosphine (B1580520) counterparts. psu.edu The electronic and steric properties of methylphosphines play a crucial role in their catalytic performance. Trithis compound (B1194731), in particular, has been identified as a unique ligand that can promote the selective oxidative addition of C—O bonds over C—Cl bonds at a nickel(0) center. nih.govnsf.gov This selectivity is attributed to a combination of its small size and electronic factors. nih.gov

Olefin Metathesis Catalysis

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds and has widespread applications in organic and polymer chemistry. caltech.edu While phosphine (B1218219) ligands are a common feature in many ruthenium-based olefin metathesis catalysts, their dissociation is often a key step in the catalytic cycle. caltech.eduresearchgate.net However, the dissociated phosphine can also participate in catalyst decomposition pathways. caltech.eduacs.org Studies on the decomposition of ruthenium methylidene complexes, which are models for metathesis catalysts, have shown that phosphine-containing complexes can decompose to form methylphosphonium salts. caltech.eduacs.org This decomposition follows first-order kinetics and is believed to occur via nucleophilic attack of the dissociated phosphine on the methylidene carbon. caltech.eduacs.org Despite this, the development of new catalysts with tailored phosphine ligands continues to be an active area of research to improve catalyst stability and efficiency. nih.gov

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com this compound ligands, particularly bulky and electron-rich ones, have been successfully employed in various palladium-catalyzed cross-coupling reactions. mdpi.com For example, trithis compound has been investigated as a ligand in the nickel-catalyzed Suzuki-Miyaura coupling of chloroaryl tosylates. nih.govnsf.gov In this reaction, the use of trithis compound led to preferential cleavage of the C—OTs bond over the C—Cl bond, demonstrating the ligand's ability to control chemoselectivity. nih.govnsf.gov The unique effect of trithis compound is attributed to its small size, which allows for a stabilizing interaction with the sulfonyl group. nih.gov

Stereoselective Catalysis with Chiral this compound Derivatives

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral phosphine ligands are central to the field of asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. scholaris.canih.govjst.go.jp P-chiral phosphine ligands, which have a stereogenic center at the phosphorus atom, have proven to be highly effective in a variety of transition-metal-catalyzed asymmetric reactions. nih.govjst.go.jp

The development of synthetic routes to enantiopure P-chiral phosphines, often using phosphine-borane intermediates, has been a significant area of research. nih.govjst.go.jp These rationally designed ligands, which are often conformationally rigid and electron-rich, can impart high enantioselectivity and catalytic activity. nih.govjst.go.jp For example, chiral β-aminophosphine derivatives have emerged as powerful catalysts in asymmetric synthesis. rsc.org Metal complexes of these ligands have been successfully applied in palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions to enones. rsc.org

A notable example is the development of the QuinoxP* ligand, a P-chiral bisphosphine, which has shown excellent performance in the rhodium-catalyzed asymmetric hydrogenation of various functionalized alkenes. nih.govjst.go.jp This demonstrates the potential of designing specific chiral this compound derivatives to achieve high levels of stereocontrol in catalytic reactions. The enzymatic desymmetrization of prochiral phosphines also presents a viable route to obtaining enantiomerically enriched P-chiral catalysts. mdpi.com

Mechanistic Investigations of this compound-Mediated Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. Mechanistic studies on reactions involving this compound ligands have provided valuable insights into their role in the catalytic cycle. For instance, in the context of olefin metathesis, the decomposition of ruthenium catalysts has been studied in detail. caltech.eduacs.org It was found that for phosphine-containing catalysts, a major decomposition pathway involves the nucleophilic attack of a dissociated phosphine on the methylidene carbon of the catalyst. caltech.eduacs.org This understanding can guide the design of more robust catalysts.

In cross-coupling reactions, density functional theory (DFT) calculations have been used to elucidate the role of this compound ligands in controlling selectivity. nih.govnsf.gov For the nickel-catalyzed cross-coupling of chloroaryl tosylates, DFT studies suggested that the unique effect of trithis compound in promoting C—O bond cleavage is due to a combination of electronic and steric factors. nih.gov These computational studies, combined with experimental observations, provide a detailed picture of the catalytic cycle and the factors that govern its outcome.

Role of Methylphosphine in Specialized Chemical Environments

Astrochemical Relevance and Interstellar Ice Analogues

Methylphosphine (CH₃PH₂) is a molecule of significant interest in astrochemistry due to its potential role as a phosphorus-bearing species in cosmic environments. The study of its formation and presence in interstellar ice analogues provides crucial insights into the phosphorus chemistry of molecular clouds and the potential delivery of phosphorus-containing organic molecules to nascent planetary systems.

Formation Mechanisms of Methylphosphanes in Cosmic Environments

Laboratory experiments simulating the conditions of interstellar ices have demonstrated a viable formation pathway for this compound. nih.gov In these simulations, ice mixtures containing phosphine (B1218219) (PH₃), water (H₂O), and methane (B114726) (CH₄) are exposed to energetic electrons at cryogenic temperatures (around 5 K). This process mimics the effects of galactic cosmic rays bombarding icy dust grains in dense molecular clouds. nih.gov

The energetic electrons initiate chemical reactions within the ice mantle, leading to the synthesis of various organophosphorus compounds. nih.govnih.gov Experimental results have confirmed the formation of this compound (CH₃PH₂) under these conditions. The proposed mechanism involves the fragmentation of parent molecules like methane and phosphine by the incident radiation, creating reactive radicals. A methyl radical (•CH₃) can then combine with a phosphino (B1201336) radical (•PH₂) or its precursors within the ice matrix to form this compound. These laboratory findings suggest that this compound can be efficiently synthesized in extraterrestrial ices, which could then be incorporated into comets and asteroids. nih.govnih.gov

Alongside this compound, these experiments also show the formation of other key molecules, such as hydroxyphosphine (H₂POH) and a variety of phosphorus oxoacids, highlighting a complex and rich phosphorus chemistry occurring in interstellar ice analogues. nih.gov

Detection and Identification in Interstellar Media

While laboratory studies strongly support the formation of this compound in cosmic ices, its definitive detection in the interstellar medium (ISM) has not yet been confirmed. However, its chemical precursor, phosphine (PH₃), has been detected. In 2024, the first confirmed detection of interstellar phosphine was made in the asymptotic giant branch (AGB) carbon-rich star IRC+10216 using the Atacama Large Millimeter/Submillimeter Array (ALMA). arxiv.orgarxiv.org The fractional abundance of PH₃ relative to H₂ was determined to be approximately (8.29 ± 1.37) × 10⁻⁸. arxiv.org

The successful detection of phosphine lends credence to the possibility of finding its methylated derivative, this compound, in similar environments. The laboratory experiments that formed this compound also indicated that it is a volatile molecule that can be released from the ice into the gas phase upon warming, for instance, in star-forming regions. nih.gov Once in the gas phase, it would have a distinct rotational spectrum, making it potentially detectable by microwave spectroscopy. nih.gov The lack of detection to date may be due to its expected low abundance or observational challenges. Therefore, this compound remains a compelling target for future, high-sensitivity astronomical searches.

Atmospheric Chemistry and Volatile Phosphorus Cycle

This compound plays a role in the Earth's volatile phosphorus cycle, a less-understood biogeochemical cycle compared to those of nitrogen or sulfur. Its formation through high-energy atmospheric events represents a significant abiotic pathway for the production of a volatile phosphorus compound.